REACTION_SMILES
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[C:27]([OH:28])(=[O:29])[CH3:30].[CH3:16][C:17]([O:18][C:19]([CH3:20])=[O:21])=[O:22].[O:1]1[c:2]2[c:3]([cH:7][c:8]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[cH:9][cH:10]2)[O:4][CH2:5][CH2:6]1.[OH:23][N+:24]([O-:25])=[O:26]>>[O:1]1[c:2]2[c:3]([cH:7][c:8]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[c:9]([N+:24](=[O:23])[O-:25])[cH:10]2)[O:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc2c(c1)OCCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cc2c(cc1[N+](=O)[O-])OCCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |